2-(4,5-Dibromo-6-oxo-1,6-dihydropyridazin-1-yl)-n-methyl-n-[(thiophen-3-yl)methyl]acetamide
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Overview
Description
2-(4,5-Dibromo-6-oxo-1,6-dihydropyridazin-1-yl)-n-methyl-n-[(thiophen-3-yl)methyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dibromo-6-oxo-1,6-dihydropyridazin-1-yl)-n-methyl-n-[(thiophen-3-yl)methyl]acetamide typically involves multi-step organic reactions. One common method starts with the bromination of pyridazinone, followed by the introduction of the thiophene ring through a nucleophilic substitution reaction. The final step involves the acylation of the intermediate product to form the desired compound. Reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification methods such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dibromo-6-oxo-1,6-dihydropyridazin-1-yl)-n-methyl-n-[(thiophen-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atoms can be reduced to form debrominated derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Debrominated pyridazinone derivatives.
Substitution: Amino or thiol-substituted pyridazinone derivatives.
Scientific Research Applications
2-(4,5-Dibromo-6-oxo-1,6-dihydropyridazin-1-yl)-n-methyl-n-[(thiophen-3-yl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-(4,5-Dibromo-6-oxo-1,6-dihydropyridazin-1-yl)-n-methyl-n-[(thiophen-3-yl)methyl]acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways involved in disease processes. The bromine atoms and thiophene ring contribute to its binding affinity and specificity, allowing it to interact effectively with its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-methyl-N-(thiophen-3-ylmethyl)acetamide
- 2-(4,5-Difluoro-6-oxopyridazin-1(6H)-yl)-N-methyl-N-(thiophen-3-ylmethyl)acetamide
- 2-(4,5-Diiodo-6-oxopyridazin-1(6H)-yl)-N-methyl-N-(thiophen-3-ylmethyl)acetamide
Uniqueness
The presence of bromine atoms in 2-(4,5-Dibromo-6-oxo-1,6-dihydropyridazin-1-yl)-n-methyl-n-[(thiophen-3-yl)methyl]acetamide distinguishes it from its analogs. Bromine atoms can influence the compound’s reactivity, binding affinity, and overall biological activity. This makes it a valuable compound for specific applications where bromine’s unique properties are advantageous.
Properties
IUPAC Name |
2-(4,5-dibromo-6-oxopyridazin-1-yl)-N-methyl-N-(thiophen-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Br2N3O2S/c1-16(5-8-2-3-20-7-8)10(18)6-17-12(19)11(14)9(13)4-15-17/h2-4,7H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVORWFQULMFJDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CSC=C1)C(=O)CN2C(=O)C(=C(C=N2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Br2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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